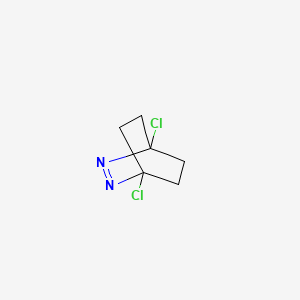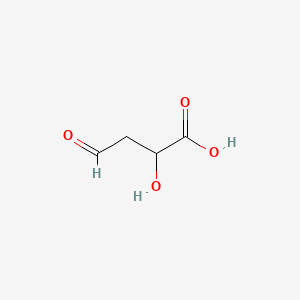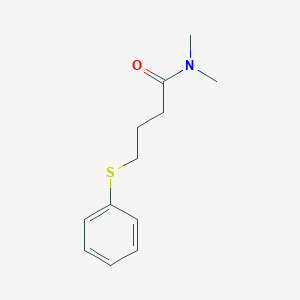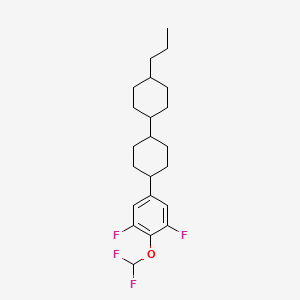
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- is a bicyclic organic compound with a unique structure that includes two nitrogen atoms and two chlorine atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- typically involves the reaction of 2,3-diazabicyclo(2.2.2)oct-2-ene with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diazabicyclo(2.2.2)oct-2-ene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1,4-Dimethyl-2,3-diazabicyclo(2.2.2)oct-2-ene: Contains methyl groups instead of chlorine, altering its chemical properties and reactivity.
Uniqueness
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1,4-dichloro- is unique due to the presence of chlorine atoms, which enhance its reactivity and make it a valuable reagent in various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its importance in scientific research.
Eigenschaften
CAS-Nummer |
3993-62-2 |
|---|---|
Molekularformel |
C6H8Cl2N2 |
Molekulargewicht |
179.04 g/mol |
IUPAC-Name |
1,4-dichloro-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C6H8Cl2N2/c7-5-1-2-6(8,4-3-5)10-9-5/h1-4H2 |
InChI-Schlüssel |
OWBXCXYQZZBDAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(N=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)

![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)




![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B14153557.png)


![N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]methanesulfonamide](/img/structure/B14153582.png)
